molecular formula C9H12OS B2639982 3-(Phenylsulfanyl)propan-1-ol CAS No. 24536-40-1

3-(Phenylsulfanyl)propan-1-ol

Cat. No. B2639982
CAS RN: 24536-40-1
M. Wt: 168.25
InChI Key: FVEHGQLDHXJKER-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)propan-1-ol is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 3-(Phenylsulfanyl)propan-1-ol were not found, similar compounds such as 1-(Pyridine-3-yl)propan-1-ol have been synthesized using various retrosynthetic approaches . These methods often involve the use of silver- and gold-based catalysts .


Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfanyl)propan-1-ol consists of a propyl (3 carbon) backbone with a phenylsulfanyl group attached . The exact structure can be represented by the InChI code: 1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Phenylsulfanyl)propan-1-ol were not found, similar compounds such as propan-1-ol have been studied extensively. For example, propan-1-ol can be converted to alkyl halides . It can also undergo selective oxidation to form value-added C3 products .


Physical And Chemical Properties Analysis

3-(Phenylsulfanyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 168.26 . More specific physical and chemical properties such as boiling point and storage conditions were not found in the available resources.

Scientific Research Applications

  • Synthesis and Application in Epoxypropane Production

    • 3-(Phenylsulfanyl)propan-1-ol demonstrates its utility in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane. This process involves lipase-mediated kinetic resolution and conversion of the alcohol into epoxypropane or its latent form via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
  • Antimicrobial Properties in Aminomethoxy Derivatives

    • When combined with formaldehyde and secondary aliphatic and heterocyclic amines, 3-(Phenylsulfanyl)propan-1-ol forms aminomethoxy derivatives that exhibit significant antimicrobial properties. These derivatives have shown efficiency against bacteria and fungi, surpassing some existing medical antiseptics (Jafarov et al., 2019).
  • Role in Synthesizing Homochiral γ-Hydroxysulfoxides and γ-Hydroxysulfones

    • 3-(Phenylsulfanyl)propan-1-ol derivatives have been used to produce homochiral γ-hydroxysulfoxides and γ-hydroxysulfones. This process includes oxidation and reduction steps, leading to the formation of diastereomerically pure sulfinyl alcohols (Skarżewski, Siedlecka, Wojaczyńska, & Zielińska-Błajet, 2002).
  • Cyclisation Applications

    • Cyclisation studies of 3-(phenylsulfanyl)propan-1-ol derivatives provide insights into the reaction mechanisms of aryl and alkoxyl radical intermediates, showcasing the chemical versatility of these compounds (Goosen, Mccleland, & Rinaldi, 1993).
  • Potential in Corrosion Inhibition

    • Derivatives of 3-(Phenylsulfanyl)propan-1-ol have been explored for their potential in creating stainless steel corrosion inhibitors. This application leverages the compound's chemical properties to protect metal surfaces, offering a more environmentally friendly alternative to traditional inhibitors (Younes et al., 2017).
  • Development of Antimicrobial and Antiradical Agents

    • Research has shown that certain derivatives of 3-(Phenylsulfanyl)propan-1-ol can be used to develop antimicrobial and antiradical agents. These compounds have shown promising results against pathogens and in antioxidant activity assessments, contributing to the development of new therapeutic agents (Čižmáriková et al., 2020).
  • Use in Synthesizing Oxazolidin-2-ones

    • The compound has been involved in the synthesis of polyfunctional oxazolidin-2-ones, indicating its role in producing diverse chemical structures with potential pharmaceutical applications (Rmedi, Beji, & Baklouti, 2007).

Safety and Hazards

While specific safety data for 3-(Phenylsulfanyl)propan-1-ol was not found, similar compounds like propan-1-ol are known to be highly flammable and can cause serious eye damage and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling such compounds .

properties

IUPAC Name

3-phenylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHGQLDHXJKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034883
Record name 3-(Phenylsulfanyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfanyl)propan-1-ol

CAS RN

24536-40-1
Record name 3-(Phenylsulfanyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phenylsulfanyl)propan-1-ol
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